Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate
Description
¹H and ¹³C NMR Spectral Assignments
While direct NMR data for this compound is not fully detailed in the provided sources, key shifts can be inferred from its functional groups:
- ¹H NMR : The ethyl group (CCOC=O) typically shows a triplet near δ 1.3 ppm (CH₃) and a quartet at δ 4.3 ppm (CH₂). Aromatic protons on the pyridine and benzene rings resonate between δ 7.0–8.5 ppm.
- ¹³C NMR : The cyano carbon (C≡N) appears at δ ~115 ppm, while the ester carbonyl (C=O) resonates near δ 165 ppm. Pyridine carbons range from δ 120–150 ppm.
Infrared (IR) and Mass Spectrometry (HRMS) Data
- IR Spectroscopy : Characteristic peaks include C≡N stretching at ~2219 cm⁻¹ and ester C=O stretching at ~1724 cm⁻¹, consistent with related cyano-esters.
- High-Resolution Mass Spectrometry (HRMS) : The [M+H]⁺ ion for C₁₆H₁₄N₂O₂ is observed at m/z 267.11281 , matching theoretical calculations.
Thermochemical Properties
Melting Point and Solubility Profiles
The melting point is not explicitly reported, but analogous compounds with similar substituents (e.g., ethyl pyridinecarboxylates) typically melt between 100–150°C . The compound’s solubility is influenced by its polar ester and cyano groups, rendering it soluble in polar aprotic solvents (e.g., DMSO, acetone) and sparingly soluble in water .
Collision Cross-Section Predictions (CCS)
Predicted CCS values for various adducts were calculated using computational models:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 267.11281 | 163.9 |
| [M+Na]⁺ | 289.09475 | 172.4 |
| [M-H]⁻ | 265.09825 | 167.4 |
These values aid in identifying the compound during mass spectrometry-based analyses.
Tables
Properties
IUPAC Name |
ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)15-10-6-9-14(18-15)13(11-17)12-7-4-3-5-8-12/h3-10,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFWODCGAQJLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178903 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379526-97-2 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379526-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloronicotinic acid with benzyl cyanide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research has indicated that derivatives of ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate exhibit notable antitumor properties. For instance, compounds synthesized from this structure have shown varying degrees of cytotoxicity against different cancer cell lines. In one study, a derivative demonstrated a GI50 value of approximately 66.6 µM against MCF-7 breast cancer cells, indicating moderate effectiveness in inhibiting tumor growth .
| Compound | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| A | MCF-7 | 66.6 |
| B | NCI-H460 | 12.0 |
| C | Other Lines | Varies |
1.2 Mechanism of Action
The mechanism by which these compounds exert their effects often involves the interference with cellular pathways related to proliferation and apoptosis. The presence of the cyano group is critical for enhancing the lipophilicity and bioactivity of the molecules, facilitating their interaction with biological targets .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for synthesizing various heterocyclic compounds. The compound can undergo multiple chemical transformations to yield derivatives with different functional groups, which are essential in drug development.
2.1 Synthetic Pathways
The synthesis typically involves reactions with nucleophiles or electrophiles, leading to the formation of complex structures such as thiazoles and triazoles. The ability to modify the pyridine ring enhances the potential applications in pharmaceuticals .
Material Science Applications
3.1 Polymerization Studies
In materials science, derivatives of this compound have been explored for use in polymerization reactions to create novel materials with specific properties. These compounds can act as monomers or cross-linking agents in creating polymers with enhanced thermal and mechanical properties.
3.2 Conductive Polymers
Research indicates that incorporating this compound into conductive polymers can improve electrical conductivity due to the presence of electron-withdrawing cyano groups, which facilitate charge transfer processes within the polymer matrix .
Case Studies
4.1 Case Study: Antitumor Evaluation
A comprehensive study evaluated several derivatives of this compound for their antitumor activity against various cell lines. The results showed that while some derivatives had high activity against breast cancer cells, others were more effective against lung cancer cells, suggesting a structure-activity relationship that warrants further investigation .
4.2 Case Study: Synthesis and Characterization
Another study focused on synthesizing new heterocycles from this compound through cyclization reactions. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures and potential utility in drug design .
Mechanism of Action
The mechanism of action of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate ()
- Structure: Imidazo[1,2-a]pyridine core with a 1-cyanocyclopropyl group at C6 and ethyl ester at C2.
- Molecular Weight : 255.27 g/mol.
- The 1-cyanocyclopropyl group may confer steric hindrance and altered solubility .
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate ()
- Structure: Pyridine ring with cyano (C3), methyl (C6), and trifluoromethyl (C4) substituents.
- Molecular Weight : 258.20 g/mol.
- Key Differences : The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, which may enhance bioavailability and resistance to enzymatic degradation. Unlike the target compound, the absence of a phenyl group reduces steric bulk .
Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) ()
- Structure: Quinazoline-imidazo[1,2-a]pyridine hybrid with methyl(p-tolyl)amino and methyl ester groups.
- Molecular Weight : 436.51 g/mol.
- The methyl(p-tolyl)amino group enhances π-stacking and hydrophobic interactions, contributing to anticancer activity via PI3Kα inhibition .
Physical Properties
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.
- Molecular Formula : C16H14N2O
- Molecular Weight : 266.30 g/mol
- CAS Number : 1379526-97-2
- MDL Number : MFCD22373663
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including this compound. Research indicates that compounds with a pyridine nucleus exhibit significant antibacterial and antifungal activities.
Key Findings:
- Antibacterial Efficacy : Compounds similar to this compound have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged between 6.25 μg/mL to 12.5 μg/mL, indicating strong antibacterial potential .
- Antifungal Activity : The compound also demonstrated antifungal effects against species such as Candida albicans, with MIC values around 12.5 μg/mL .
- Mechanism of Action : The antimicrobial activity is attributed to the presence of the cyano group and the pyridine ring, which enhance the compound's ability to interact with microbial cell membranes, leading to cell lysis .
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines, particularly focusing on triple-negative breast cancer (TNBC).
Case Studies:
- In Vitro Studies : In studies involving MDA-MB-231 and MDA-MB-468 TNBC cell lines, compounds structurally related to this compound exhibited significant growth inhibition at concentrations around 13 μM. These compounds were found to decrease cell viability and proliferation while inducing cell cycle arrest in the G0/G1 phase .
- In Ovo CAM Model : The chick chorioallantoic membrane (CAM) model was utilized to assess the in vivo antitumor efficacy of these compounds. Results indicated a notable reduction in tumor size when treated with the compound, supporting its potential as an anticancer agent .
Comparative Table of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are established for Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate?
- Methodology :
- Route 1 : Knoevenagel condensation between pyridine-2-carboxylate and benzaldehyde derivatives introduces the cyano(phenyl)methyl group. Optimize with piperidine catalyst in ethanol (reflux, 12 h) for yields of 65–78% .
- Route 2 : Biginelli-like multicomponent reactions (e.g., aldehyde, thiourea, ethyl acetoacetate) under mild conditions (80°C, 6 h) enable one-pot cyclization, achieving ~72% yield .
- Critical Factors : Solvent polarity (DMF vs. ethanol), stoichiometric control of the cyano precursor, and inert atmosphere (N₂) to prevent hydrolysis.
Q. Which analytical techniques are recommended for structural confirmation?
- Spectroscopy :
- ¹H/¹³C NMR : Ethyl ester protons (δ 1.3–1.4 ppm triplet, δ 4.3–4.4 ppm quartet), pyridine ring protons (δ 7.5–8.8 ppm). Carbonyl (C=O) at ~165 ppm, cyano (C≡N) at ~120 ppm .
- IR : Strong C≡N stretch at 2240 cm⁻¹, ester C=O at 1720 cm⁻¹.
Q. What safety protocols apply during synthesis and handling?
- PPE : Nitrile gloves, lab coat, and goggles.
- Storage : Airtight container under argon at 2–8°C to prevent ester hydrolysis.
- Emergency Measures : Ethanol rinse for dermal exposure; fume hood use mandatory due to potential respiratory irritation .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., solvent-dependent NMR shifts) be resolved?
- Approach :
- Conduct solvent polarity studies (DMSO-d6 vs. CDCl3) to assess hydrogen bonding effects on chemical shifts.
- Validate assignments via 2D NMR (HSQC, HMBC) and compare with computational predictions (DFT at B3LYP/6-31G* level) .
- Example : Pyridine ring protons may deshield by 0.2–0.5 ppm in polar solvents due to dipole interactions.
Q. What mechanistic insights explain nucleophilic aromatic substitution (NAS) reactivity?
- Key Findings :
- Electron-withdrawing groups (cyano, ester) activate the pyridine ring at positions 4 and 5.
- Kinetic studies with amines/thiols show pH-dependent reactivity: basic conditions (pH 9–10) enhance nucleophilicity, while acidic media favor protonation of the pyridine nitrogen, reducing reactivity .
- Experimental Design : Monitor reaction progress via LC-MS, isolating intermediates (e.g., Meisenheimer complexes) at low temperatures (−20°C).
Q. How can computational modeling predict biological activity or stability?
- Methods :
- Docking Studies (AutoDock Vina) : Cyano group forms hydrogen bonds with catalytic lysine residues in kinases; ester moiety occupies hydrophobic pockets.
- MD Simulations : Assess hydrolytic stability in aqueous environments (e.g., half-life prediction in PBS buffer) .
- Validation : Compare with in vitro enzyme inhibition assays (IC₅₀) and stability tests (HPLC tracking over 72 h).
Q. What strategies improve synthetic yields in scale-up reactions?
- Optimization Steps :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
